1-cyclopropyl-2-(iodomethyl)-1H-pyrrole
Description
Properties
Molecular Formula |
C8H10IN |
|---|---|
Molecular Weight |
247.08 g/mol |
IUPAC Name |
1-cyclopropyl-2-(iodomethyl)pyrrole |
InChI |
InChI=1S/C8H10IN/c9-6-8-2-1-5-10(8)7-3-4-7/h1-2,5,7H,3-4,6H2 |
InChI Key |
JEPCKTRHIYHKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CC=C2CI |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrole Core with N-Cyclopropyl Substitution
The N-cyclopropyl group can be introduced by using cyclopropylamine as the primary amine in Paal–Knorr type reactions with appropriate 1,4-dicarbonyl compounds. This approach forms the pyrrole ring with the cyclopropyl substituent on the nitrogen atom.
Eco-friendly protocols utilize aqueous media or ionic liquids to facilitate the cyclization, improving yields and sustainability.
Introduction of the Iodomethyl Group at the 2-Position
The 2-(iodomethyl) substituent is typically introduced via halomethylation of the pyrrole ring, often through electrophilic substitution reactions using reagents such as iodomethyl iodide or related iodomethylating agents.
A plausible method involves the reaction of the N-cyclopropylpyrrole with formaldehyde and iodine or an iodomethyl halide under controlled conditions to selectively iodinate the 2-position.
Alternative strategies include the use of halogen exchange reactions starting from a chloromethyl or bromomethyl pyrrole derivative, converting it to the iodomethyl analogue via Finkelstein-type reactions.
Representative Synthetic Route (Hypothetical)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Paal–Knorr cyclization | 1,4-dicarbonyl compound + cyclopropylamine, aqueous or ionic liquid medium, heat | Formation of N-cyclopropylpyrrole core |
| 2. Iodomethylation | N-cyclopropylpyrrole + iodomethyl iodide or formaldehyde + iodine, solvent (e.g., dichloromethane), base (e.g., sodium bicarbonate), room temperature or mild heating | Introduction of iodomethyl group at 2-position |
| 3. Purification | Extraction, washing, and chromatographic purification | Pure this compound |
Analytical Data and Reaction Optimization
Reaction Monitoring: Use of NMR (¹H, ¹³C), mass spectrometry (ESI-MS), and chromatographic techniques (HPLC) to confirm structure and purity.
Yields: The Paal–Knorr step generally affords high yields (80–95%) under optimized conditions. The iodomethylation step yields depend on reagent stoichiometry and reaction time but can be optimized to >70%.
Green Chemistry Considerations: Avoidance of excess organic solvents, use of aqueous or ionic liquid media, and minimizing by-products aligns with sustainable synthesis goals.
Summary Table of Preparation Methods
| Method Step | Description | Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| 1. Pyrrole Formation | Paal–Knorr cyclization with cyclopropylamine | 1,4-dicarbonyl + cyclopropylamine | Aqueous or ionic liquid, 50–100 °C | 80–95% | Eco-friendly, scalable |
| 2. Iodomethylation | Electrophilic substitution at 2-position | Iodomethyl iodide or formaldehyde + iodine | Mild heating, organic solvent | ~70% | Requires careful control to avoid over-iodination |
| 3. Purification | Extraction and chromatography | Solvents: ethyl acetate, brine wash | Room temperature | - | Ensures high purity |
Chemical Reactions Analysis
1-cyclopropyl-2-(iodomethyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-cyclopropyl-2-(iodomethyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic transformations.
Biology: The compound can be used as a probe to study biological processes involving pyrrole-containing molecules.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-(iodomethyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the iodomethyl group, which can undergo nucleophilic substitution reactions. The cyclopropyl group and pyrrole ring contribute to the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrole Derivatives
Substituent Effects on Reactivity and Stability
- 1-Cyclopropyl-1H-pyrrole (CAS 50966-66-0): Molecular Formula: C₇H₉N (MW: 107.15 g/mol). The cyclopropyl group alone confers rigidity but limits functionalization pathways compared to the iodomethyl analogue .
- 3-Heptyl-1H-pyrrole (CAS 878-11-5): Molecular Formula: C₁₁H₁₉N (MW: 165.28 g/mol). Key Differences: A linear heptyl chain replaces the cyclopropyl and iodomethyl groups.
SC-2001 ((Z)-2-((3-Methoxy-2H-pyrrol-2-ylidene)methyl)-1H-pyrrole) :
- Molecular Formula : C₁₈H₁₄BrN₃O (MW: 368.04 g/mol).
- Key Differences : Incorporates a methoxy group and methylidene bridge, enabling conjugation effects absent in the target compound. The bromine atom in SC-2001 may facilitate cross-coupling reactions, whereas iodine in the target compound offers similar but distinct reactivity .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |
|---|---|---|---|---|
| 1-Cyclopropyl-2-(iodomethyl)-1H-pyrrole | C₈H₉IN | ~246.07 | Cyclopropyl, iodomethyl | Iodine as leaving group for coupling |
| 1-Cyclopropyl-1H-pyrrole | C₇H₉N | 107.15 | Cyclopropyl | Limited functionalization pathways |
| 3-Heptyl-1H-pyrrole | C₁₁H₁₉N | 165.28 | Heptyl chain | High lipophilicity |
| SC-2001 | C₁₈H₁₄BrN₃O | 368.04 | Methoxy, methylidene, bromine | Conjugation effects, bromine reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
